1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine
Overview
Description
1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine is a useful research compound. Its molecular formula is C5H5N5 and its molecular weight is 135.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 135.05449518 g/mol and the complexity rating of the compound is 127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine belongs to the class of triazolopyridine
Mode of Action
It’s known that it reacts with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing eu ii centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .
Biochemical Pathways
The interaction with europium suggests potential involvement in metal-ion mediated biochemical processes .
Pharmacokinetics
The compound’s molecular weight (1201121) and its solubility in pyridine suggest potential for good bioavailability .
Result of Action
Its interaction with europium suggests potential for influencing metal-ion mediated cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, solvothermal conditions in pyridine are necessary for its reaction with europium . Other factors such as pH, temperature, and presence of other ions could also potentially influence its action.
Biochemical Analysis
Biochemical Properties
1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine plays a role in biochemical reactions, particularly in the formation of complex compounds . It interacts with various biomolecules, such as europium, under solvothermal conditions in pyridine to yield a homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with other molecules. For instance, it reacts with europium to form a complex structure . This interaction could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Properties
IUPAC Name |
2H-triazolo[4,5-c]pyridin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-1-3-4(2-7-5)9-10-8-3/h1-2H,(H2,6,7)(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKXUIWCZRRIFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NNN=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704607 | |
Record name | 2H-[1,2,3]Triazolo[4,5-c]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24481-60-5 | |
Record name | 2H-[1,2,3]Triazolo[4,5-c]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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